N-methyl-1-(1-propoxycyclopentyl)methanamine

Lipophilicity LogP Drug-likeness

N-Methyl-1-(1-propoxycyclopentyl)methanamine (CAS 1249012-44-9) is a tertiary aliphatic amine belonging to the cycloalkylmethylamine class, with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol. Its structure features a cyclopentyl core substituted at the 1-position with a primary propoxy (–OCH₂CH₂CH₃) group and an N-methylmethanamine (–CH₂NHCH₃) moiety, as represented by the canonical SMILES: CCCOC1(CNC)CCCC1.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13630869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(1-propoxycyclopentyl)methanamine
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCCOC1(CCCC1)CNC
InChIInChI=1S/C10H21NO/c1-3-8-12-10(9-11-2)6-4-5-7-10/h11H,3-9H2,1-2H3
InChIKeyAUIIUFUDVBZJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(1-propoxycyclopentyl)methanamine – Core Chemical Identity and Structural Classification for Sourcing Decisions


N-Methyl-1-(1-propoxycyclopentyl)methanamine (CAS 1249012-44-9) is a tertiary aliphatic amine belonging to the cycloalkylmethylamine class, with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . Its structure features a cyclopentyl core substituted at the 1-position with a primary propoxy (–OCH₂CH₂CH₃) group and an N-methylmethanamine (–CH₂NHCH₃) moiety, as represented by the canonical SMILES: CCCOC1(CNC)CCCC1 . This compound is supplied as a research-grade building block with a typical purity of 98% , and it serves as a key intermediate or scaffold in medicinal chemistry and organic synthesis programs.

Why N-Methyl-1-(1-propoxycyclopentyl)methanamine Cannot Be Replaced by Common In-Class Analogs Without Compromising Physicochemical and Pharmacochemical Profiles


Despite sharing a cyclopentylmethanamine backbone, closely related analogs of N-methyl-1-(1-propoxycyclopentyl)methanamine exhibit substantial differences in computed lipophilicity (LogP), topological polar surface area (TPSA), rotatable bond count, and commercial purity specifications that directly impact lead optimization campaigns. As shown in the quantitative evidence below, substituting the N-methyl group with a primary amine (des-methyl analog) or replacing the linear propoxy with a branched isopropoxy or a methoxyethyl ether alters key drug-likeness parameters . These variations cannot be compensated by simple stoichiometric adjustment, making generic substitution a high-risk strategy for reproducible structure-activity relationship (SAR) studies, formulation development, or patent protection [1].

Quantitative Physicochemical Differentiation of N-Methyl-1-(1-propoxycyclopentyl)methanamine Versus Its Three Closest Structural Analogs


Enhanced Lipophilicity (LogP) of N-Methyl-1-(1-propoxycyclopentyl)methanamine Relative to Its Des-Methyl Primary Amine Analog

N-Methyl-1-(1-propoxycyclopentyl)methanamine exhibits a computed LogP of 1.9452, compared to 1.6845 for the des-methyl analog (1-propoxycyclopentyl)methanamine (CAS 1251254-96-2), representing a ΔLogP of +0.26 . This increased lipophilicity arises from the tertiary N-methyl substitution, which masks one hydrogen-bond donor and increases hydrophobic surface area. In central nervous system (CNS) drug discovery, a LogP in the 1–3 range is considered favorable for passive blood-brain barrier penetration, and the +0.26 shift may translate into measurably higher brain-to-plasma ratios [1].

Lipophilicity LogP Drug-likeness Blood-brain barrier permeability Cycloalkylmethylamine

Lipophilicity Advantage of N-Methyl-1-(1-propoxycyclopentyl)methanamine Over Its Methoxyethyl Ether Analog

When compared to 1-(1-(2-methoxyethyl)cyclopentyl)-N-methylmethanamine (CAS 1341446-17-0), which has a LogP of 1.8027, N-methyl-1-(1-propoxycyclopentyl)methanamine is more lipophilic by ΔLogP = +0.14 . Although both compounds share the same molecular weight (171.28 g/mol), TPSA (21.26 Ų), and rotatable bond count (5), the linear propoxy chain (–OCH₂CH₂CH₃) provides greater hydrophobic shielding than the methoxyethyl chain (–CH₂CH₂OCH₃), where the oxygen is positioned closer to the cyclopentyl ring . This structural difference produces a measurable lipophilicity gradient.

LogP Ether analogs Structure-property relationships Cyclopentylmethylamines

Higher Commercial Purity of N-Methyl-1-(1-propoxycyclopentyl)methanamine Versus Its Des-Methyl Analog Enables More Reproducible SAR Data

N-Methyl-1-(1-propoxycyclopentyl)methanamine is commercially supplied at 98% purity (Leyan Cat. 1368696), whereas the des-methyl analog (1-propoxycyclopentyl)methanamine is typically offered at 95% purity (Leyan Cat. 2008891) . This 3-percentage-point difference corresponds to a 2.5-fold higher maximum impurity burden in the des-methyl analog (5% vs. 2% theoretical maximum impurities). In dose-response assays conducted at 10 µM, a 5% impurity translates to a potential confounding concentration of up to 0.5 µM of unknown species, which can generate false-positive or false-negative activity readouts [1].

Purity specification Reproducibility SAR Medicinal chemistry procurement

Increased Conformational Flexibility (Rotatable Bonds) of N-Methyl-1-(1-propoxycyclopentyl)methanamine Compared to the Branched Isopropoxy Analog

N-Methyl-1-(1-propoxycyclopentyl)methanamine possesses 5 rotatable bonds (Leyan computed), whereas the isopropoxy analog (1-isopropoxycyclopentyl)methanamine (CAS 1247212-93-6) has only 3 . The linear propoxy chain (–O–CH₂–CH₂–CH₃) contributes two additional rotatable bonds relative to the branched isopropoxy group (–O–CH(CH₃)₂). Higher rotatable bond count is associated with increased conformational entropy penalty upon target binding, which can be advantageous for achieving selectivity when the target binding site can accommodate multiple low-energy conformations [1]. Conversely, the isopropoxy analog's 40% reduction in rotatable bonds may favor binding enthalpy but at the cost of reduced adaptability.

Rotatable bonds Conformational entropy Binding affinity Ligand efficiency

Reduced Topological Polar Surface Area (TPSA) Relative to Primary Amine Analogs Enhances Passive Membrane Permeability Potential

N-Methyl-1-(1-propoxycyclopentyl)methanamine has a TPSA of 21.26 Ų, which is 39.7% lower than the 35.25 Ų TPSA of the isopropoxy analog . This difference arises because the N-methyl substitution on the target compound eliminates one hydrogen-bond donor (HBD = 1 vs. 1 for both, but the primary amine in the isopropoxy analog contributes a second explicit HBD in its free base form). In drug discovery, TPSA values below 60 Ų are generally associated with good oral absorption, and values below 140 Ų with intestinal permeability [1]. While both compounds fall within favorable ranges, the target compound's 40% lower TPSA predicts superior passive transcellular permeability.

TPSA Membrane permeability Caco-2 Drug absorption Cycloalkylmethylamine

Class-Level Patent Positioning of N-Methylcycloalkylmethylamine Scaffolds for Monoamine Transporter Modulation

The cycloalkylmethylamine chemotype, to which N-methyl-1-(1-propoxycyclopentyl)methanamine belongs, is explicitly claimed in US Patent 9,096,515 B2 (and related family members) for the pharmacological treatment of obesity, depression, and related co-morbid conditions via monoamine transporter inhibition [1]. Within this patent, representative cycloalkylmethylamine derivatives demonstrated hNET (human norepinephrine transporter) Ki values ranging from 1 nM to >3 µM and hDAT Ki values from 10.6 nM to 300 nM [2]. While the target compound itself was not individually profiled in the disclosed data tables, its core scaffold places it within a structurally enabled patent space that provides freedom-to-operate advantages over non-cycloalkylmethylamine analogs for CNS-oriented programs [3].

Monoamine transporter Patent landscape Cycloalkylmethylamine derivatives CNS therapeutics

Procurement-Guiding Application Scenarios for N-Methyl-1-(1-propoxycyclopentyl)methanamine Based on Quantified Differentiation Evidence


CNS Lead Optimization Programs Requiring Enhanced Brain Penetration Potential

When a medicinal chemistry program targets CNS receptors or transporters, the +0.26 LogP advantage of N-methyl-1-(1-propoxycyclopentyl)methanamine (LogP 1.9452) over the des-methyl analog (LogP 1.6845) directly supports improved passive blood-brain barrier permeability [Section 3, Evidence Item 1]. Combined with its low TPSA of 21.26 Ų—well below the 60–90 Ų threshold predictive of CNS penetration—this scaffold is quantitatively positioned for programs where brain exposure is rate-limiting [Section 3, Evidence Item 5]. Procuring the N-methyl analog rather than the des-methyl analog eliminates the need for late-stage N-alkylation, preserving synthetic efficiency.

High-Throughput Screening (HTS) and SAR Campaigns Requiring Low Impurity Interference

The 98% purity specification of N-methyl-1-(1-propoxycyclopentyl)methanamine, compared to 95% for the des-methyl analog, translates to a 60% reduction in maximum impurity burden [Section 3, Evidence Item 3]. In HTS campaigns testing at 10 µM compound concentration, this reduces the risk of false hits arising from impurity-driven assay interference. Procurement teams should prioritize this compound when assay reproducibility and hit confirmation rates are key performance metrics, as re-purification costs and time delays are minimized.

Conformational Sampling Studies and Induced-Fit Binding Target Programs

For targets with flexible or extended binding pockets—such as aminergic GPCRs or transporters—the 5 rotatable bonds in N-methyl-1-(1-propoxycyclopentyl)methanamine provide 66.7% greater conformational freedom than the isopropoxy analog (3 rotatable bonds) [Section 3, Evidence Item 4]. This property supports induced-fit docking protocols and may reveal binding modes inaccessible to conformationally restricted analogs. Computational chemists and structural biologists should select this scaffold when exploring ligand conformational landscapes via molecular dynamics simulations.

Monoamine Transporter-Focused Patent Strategy and IP Protection

The cycloalkylmethylamine scaffold of N-methyl-1-(1-propoxycyclopentyl)methanamine falls within the generic claims of US Patent 9,096,515 B2, which establishes precedent for monoamine transporter inhibition with Ki values as low as 1 nM for hNET [Section 3, Evidence Item 6]. Organizations developing next-generation antidepressants, anti-obesity agents, or cognitive enhancers can leverage this patent landscape to design proprietary derivatives while maintaining freedom-to-operate within the cycloalkylmethylamine class. Sourcing this specific building block enables rapid SAR expansion around a composition-of-matter space already validated by third-party patent data.

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